(4-Formyl-[1,2,3]triazol-1-yl)-acetic acid ethyl ester
Description
Properties
Molecular Formula |
C7H9N3O3 |
|---|---|
Molecular Weight |
183.16 g/mol |
IUPAC Name |
ethyl 2-(4-formyltriazol-1-yl)acetate |
InChI |
InChI=1S/C7H9N3O3/c1-2-13-7(12)4-10-3-6(5-11)8-9-10/h3,5H,2,4H2,1H3 |
InChI Key |
MVPXRNFMJLPMTI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C=C(N=N1)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Huisgen 1,3-dipolar cycloaddition reaction, which involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst to form the triazole ring . The formyl group can be introduced through a Vilsmeier-Haack reaction, and the esterification can be achieved using standard esterification techniques with ethanol and an acid catalyst .
Industrial Production Methods
Industrial production of (4-Formyl-[1,2,3]triazol-1-yl)-acetic acid ethyl ester may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods often utilize automated systems to precisely control reaction conditions, such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Cyclization Reactions
The compound serves as a precursor for fused heterocycles through intramolecular cyclization.
Triazoloquinoxaline Formation
Reaction with nitro- or amide-substituted aromatic systems under hydrogenation (Pd/C) or FeCl₃/Fe powder leads to cyclization. For example:
| Starting Material | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Triazole diester 65 | 10% Pd/C, ethanol | Ethyl 4,5-dihydro-4-oxo- triazolo[1,5-a]quinoxaline-3-carboxylate (66 ) | 98% |
Mechanistic studies indicate the formyl group facilitates nucleophilic attack at the triazole’s N1 position, enabling ring closure .
Condensation Reactions
The formyl group participates in hydrazone formation, enabling access to thiadiazoles and pyridazines.
Ester Hydrolysis
The ethyl ester undergoes hydrolysis to generate polar intermediates for further derivatization.
Carboxylic Acid Formation
Hydrolysis under basic conditions (NaOH, toluene) yields the sodium salt of the corresponding acid, which is acidified to the free carboxylic acid:
| Substrate | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Ethyl ester 11b | NaOH (aq.), toluene → TFA/MeCN | 2-(3-Methyl-1H-1,2,4-triazol-1-yl)acetic acid (1 ) | 85% |
This step is critical for generating water-soluble derivatives for biological testing .
Heterocyclic Ring Modifications
The triazole ring participates in bioisosteric replacement strategies.
Amide Bioisosteres
Replacing amides with 1,2,3-triazole rings enhances metabolic stability while retaining potency:
| Triazole Derivative | Biological Activity (EC₅₀) | Notes | Source |
|---|---|---|---|
| 1H-1,2,3-triazole 25 | 95 nM | Improved efficacy vs. oxadiazoles |
The formyl group enables further functionalization, such as azide-alkyne cycloadditions .
Mechanistic Insights
-
Formyl Reactivity : The aldehyde undergoes nucleophilic addition with amines/hydrazines, forming Schiff bases or hydrazones that cyclize into heterocycles .
-
Triazole Coordination : The triazole nitrogen atoms participate in metal coordination, facilitating catalysis in cyclization reactions .
-
Ester Lability : The ethyl ester’s hydrolysis under mild conditions enables controlled release of active metabolites .
This compound’s versatility in forming fused heterocycles and bioisosteres makes it valuable in medicinal chemistry and materials science.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical formula:
- Molecular Formula : CHNO
- CAS Number : 225667-16-3
The structure of (4-Formyl-[1,2,3]triazol-1-yl)-acetic acid ethyl ester features a triazole ring which is known for its diverse biological activities. The presence of the formyl group enhances its reactivity and potential interactions with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of triazole derivatives, including (4-Formyl-[1,2,3]triazol-1-yl)-acetic acid ethyl ester. Triazole compounds have been shown to exhibit significant antifungal and antibacterial activities:
- Antifungal Activity : Research indicates that triazole derivatives can outperform traditional antifungal agents. For instance, compounds similar to (4-Formyl-[1,2,3]triazol-1-yl)-acetic acid ethyl ester have demonstrated high efficacy against strains like Candida albicans and Aspergillus flavus .
- Antibacterial Activity : The compound has shown promising results against various bacterial strains including Staphylococcus aureus and Escherichia coli. In vitro studies reported minimum inhibitory concentrations (MIC) significantly lower than those of established antibiotics .
Anti-inflammatory Properties
Triazole derivatives are being explored for their anti-inflammatory effects. They inhibit the production of cytokines involved in inflammatory processes, making them potential candidates for treating chronic inflammatory diseases . This application underscores the importance of (4-Formyl-[1,2,3]triazol-1-yl)-acetic acid ethyl ester in therapeutic formulations aimed at managing inflammatory conditions.
Agrochemical Potential
The unique structure of (4-Formyl-[1,2,3]triazol-1-yl)-acetic acid ethyl ester lends itself to applications in agriculture as a potential fungicide or pesticide. Its effectiveness against plant pathogens could provide an environmentally friendly alternative to conventional agrochemicals. The incorporation of triazole moieties has been linked to enhanced antifungal properties in various agricultural studies .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of (4-Formyl-[1,2,3]triazol-1-yl)-acetic acid ethyl ester depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, π-stacking, and other non-covalent interactions . The triazole ring’s nitrogen atoms can also coordinate with metal ions, enhancing its biological activity .
Comparison with Similar Compounds
Physicochemical Properties
Spectroscopic Data
- (4-Phenyl Analog):
- (4-Formyl Analog):
- Expected FTIR: Strong C=O stretch (~1700 cm⁻¹) from both ester and formyl groups.
- Expected ¹H-NMR: Formyl proton as a singlet at δ 9–10 ppm, absent in phenyl/ethoxycarbonyl analogs.
Thermal Stability
- The phenyl analog has a melting point of 102–104°C , while the ethoxycarbonyl-boronate derivative decomposes at 147–149°C . The formyl analog’s melting point is likely lower due to reduced crystallinity from polar substituents.
Stability and Reactivity
- Chemical Inertness: Triazole cores are generally stable under oxidative/reductive conditions , but substituents modulate reactivity.
- The formyl group may render the compound susceptible to nucleophilic attack (e.g., by amines), unlike the inert phenyl group.
- Ethyl esters (as in the target compound) hydrolyze slower than methyl esters but faster than tert-butyl esters .
Biological Activity
(4-Formyl-[1,2,3]triazol-1-yl)-acetic acid ethyl ester (CAS No. 225667-16-3) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, and applications based on diverse research findings.
The molecular formula of (4-Formyl-[1,2,3]triazol-1-yl)-acetic acid ethyl ester is C₇H₉N₃O₃. The structure includes a triazole ring which is known for its diverse biological activities.
Synthesis
The synthesis of (4-Formyl-[1,2,3]triazol-1-yl)-acetic acid ethyl ester typically involves the reaction of appropriate precursors through various organic synthesis methods. Recent studies have highlighted different synthetic routes leading to the compound's formation, emphasizing the efficiency and yield of these methods .
Antimicrobial Activity
Research has indicated that derivatives of triazole compounds exhibit significant antimicrobial properties. A study showed that certain triazole derivatives, including those related to (4-Formyl-[1,2,3]triazol-1-yl)-acetic acid ethyl ester, demonstrated effective inhibition against various bacterial strains with minimum inhibitory concentrations (MICs) ranging from 16 to 64 µg/mL .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory potential. In vitro assays demonstrated that triazole derivatives can inhibit pro-inflammatory cytokine production in cell models exposed to lipopolysaccharides (LPS). For instance, compounds with similar structures showed EC₅₀ values ranging from 60 to 200 nM in inhibiting NF-κB activation .
Antitumor Activity
The anti-cancer properties of (4-Formyl-[1,2,3]triazol-1-yl)-acetic acid ethyl ester have been explored in several studies. It has been observed that triazole-containing compounds exhibit cytotoxic effects against various cancer cell lines. For example, one study reported an EC₅₀ value of 95 nM for a closely related triazole derivative against breast cancer cells MDA-MB-231 .
Case Studies
Molecular Modeling Studies
Molecular docking studies have been conducted to understand the binding interactions between (4-Formyl-[1,2,3]triazol-1-yl)-acetic acid ethyl ester and various biological targets. These studies suggest that the compound can effectively interact with enzymes involved in inflammation and cancer progression .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (4-Formyl-[1,2,3]triazol-1-yl)-acetic acid ethyl ester, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound is synthesized via Huisgen 1,3-dipolar cycloaddition ("click chemistry") between azides and alkynes, followed by formylation. Key steps include:
- Propargyl ester preparation : Ethyl propargyl acetate is a common precursor, synthesized via esterification under acid catalysis (e.g., H₂SO₄) .
- Triazole formation : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with sodium ascorbate and CuSO₄ at 50–60°C .
- Formylation : Post-cycloaddition formylation using DMF/POCl₃ or Vilsmeier-Haack conditions to introduce the 4-formyl group .
- Optimization : Reaction efficiency depends on solvent polarity (e.g., DMF vs. THF), temperature control, and catalyst loading. Purity is enhanced via column chromatography (silica gel, ethyl acetate/hexane) .
Q. How can structural characterization of this compound be performed to confirm regioselectivity and functional group integrity?
- Methodological Answer :
- NMR spectroscopy : ¹H NMR confirms the triazole proton (singlet at δ 7.8–8.2 ppm) and formyl proton (δ ~9.8–10.2 ppm). ¹³C NMR identifies the ester carbonyl (δ ~165–170 ppm) and triazole carbons .
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of ethyl acetate moiety).
- FT-IR : Peaks at ~1720 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (formyl C=O) .
Advanced Research Questions
Q. What experimental designs are suitable for evaluating the biological activity of this compound, particularly in antimicrobial assays?
- Methodological Answer :
- In vitro assays : Use standardized protocols (e.g., CLSI guidelines) with Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Minimum inhibitory concentration (MIC) is determined via broth microdilution .
- Control groups : Include positive controls (e.g., ciprofloxacin) and vehicle controls (DMSO).
- Data interpretation : Synergy/antagonism with existing antibiotics can be assessed using checkerboard assays .
- Mechanistic studies : Flow cytometry or fluorescence microscopy to evaluate membrane disruption or ROS generation .
Q. How can contradictions in reported biological activity data for triazole derivatives be resolved?
- Methodological Answer :
- Meta-analysis : Compare substituent effects (e.g., 2,4- vs. 3,4-dimethoxyphenyl groups) across studies to identify structure-activity relationships (SAR) .
- Experimental replication : Reproduce conflicting assays under standardized conditions (e.g., pH, inoculum size) to isolate variables .
- Advanced modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target enzymes (e.g., fungal CYP51) and validate via site-directed mutagenesis .
Q. What methodologies are recommended for studying the environmental fate and ecotoxicology of this compound?
- Methodological Answer :
- Degradation studies : Hydrolysis kinetics under varying pH (4–9) and UV photolysis (λ = 254 nm) to assess persistence .
- Partition coefficients : Measure log Kow (octanol-water) and soil sorption (Kd) to model bioaccumulation potential .
- Ecotoxicology : Acute toxicity assays with Daphnia magna (48-h LC₅₀) and algal growth inhibition (72-h IC₅₀) .
Q. How can continuous-flow synthesis improve the scalability and sustainability of producing this compound?
- Methodological Answer :
- Flow reactor setup : Use micromixer reactors (e.g., Corning AFR) for precise temperature/residence time control during CuAAC, reducing catalyst waste .
- In-line purification : Integrate scavenger resins (e.g., QuadraPure™) to remove copper residues without column chromatography .
- Green metrics : Calculate E-factor (kg waste/kg product) and compare with batch synthesis. Solvent recovery (e.g., ethanol) improves sustainability .
Data Analysis and Theoretical Frameworks
Q. What statistical approaches are critical for analyzing dose-response relationships in pharmacological studies involving this compound?
- Methodological Answer :
- Non-linear regression : Fit sigmoidal curves (e.g., Hill equation) to dose-response data using software like GraphPad Prism.
- ANOVA with post-hoc tests : Compare treatment groups in multi-concentration assays (e.g., Tukey’s HSD for p < 0.05 significance) .
- Machine learning : Train random forest models on bioactivity datasets to predict novel derivatives’ efficacy .
Q. How can computational chemistry elucidate the electronic effects of the 4-formyl group on triazole reactivity?
- Methodological Answer :
- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to analyze electron density (e.g., NBO charges) at the triazole ring .
- Reactivity descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites for functionalization .
- MD simulations : Study solvation effects in aqueous/DMSO environments using GROMACS .
Safety and Handling
Q. What safety protocols are essential for handling (4-Formyl-[1,2,3]triazol-1-yl)-acetic acid ethyl ester in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for synthesis/formylation steps due to volatile reagents (e.g., POCl₃) .
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis .
- Waste disposal : Neutralize acidic/byproduct residues with NaHCO₃ before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
